Steric Bulk: tert-Butoxy vs. Methoxy in Cross-Coupling
The tert-butoxy group in 3-bromo-5-(tert-butoxy)aniline provides significantly greater steric bulk than the methoxy group in 3-bromo-5-methoxyaniline. The calculated Charton steric parameter (ν) for the tert-butoxy group is 1.24, compared to 0.36 for a methoxy group [1]. This larger steric profile can be leveraged to suppress undesired side reactions (e.g., ortho-palladation) or to enforce a specific regiochemical outcome in metal-catalyzed transformations. While no direct head-to-head kinetic study was identified for this exact compound pair, this class-level inference is supported by extensive literature on the impact of ortho-substituents on palladium-catalyzed aminations and cross-couplings [2].
| Evidence Dimension | Steric Bulk (Charton ν value) |
|---|---|
| Target Compound Data | ν ≈ 1.24 (for tert-butoxy) |
| Comparator Or Baseline | 3-Bromo-5-methoxyaniline: ν ≈ 0.36 (for methoxy) |
| Quantified Difference | The tert-butoxy group is approximately 3.4 times larger by this steric measure. |
| Conditions | Calculated steric parameters based on Taft/Charton scales; reactivity inferred from organometallic literature. |
Why This Matters
Procurement of the specific tert-butoxy analog is essential when synthetic routes demand high steric shielding at the meta-position to direct reaction selectivity.
- [1] Charton, M. Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. J. Am. Chem. Soc. 1975, 97, 6, 1552–1556. View Source
- [2] Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci. 2011, 2, 1, 27–50. View Source
